molecular formula C20H25N5O3S B10995094 ethyl 2-({[1,6-di(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate

ethyl 2-({[1,6-di(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B10995094
M. Wt: 415.5 g/mol
InChI Key: SKXLESISSACFEN-UHFFFAOYSA-N
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Description

Ethyl 2-({[1,6-di(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound with a unique structure that combines several heterocyclic rings. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-({[1,6-di(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the core heterocyclic structures, followed by the introduction of functional groups through various chemical reactions. Common synthetic routes include:

    Formation of the Pyrazolo[3,4-b]pyridine Core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Thiazole Ring Formation: The thiazole ring is synthesized through a condensation reaction involving thioamides and α-haloketones.

    Coupling Reactions: The final step involves coupling the pyrazolo[3,4-b]pyridine core with the thiazole ring using reagents such as coupling agents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-({[1,6-di(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 2-({[1,6-di(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate has a wide range of scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.

    Biological Research: It is used as a probe to study biological pathways and molecular interactions.

    Pharmaceutical Development: The compound serves as a lead compound in drug discovery and development programs.

    Industrial Applications: It is used in the synthesis of other complex organic molecules and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of ethyl 2-({[1,6-di(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to a cascade of biochemical events. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate
  • Ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate
  • N-(Pyridin-2-yl)amides
  • 3-Bromoimidazo[1,2-a]pyridines

Uniqueness

Ethyl 2-({[1,6-di(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate is unique due to its specific combination of heterocyclic rings and functional groups, which confer distinct chemical and biological properties. Its structural complexity and potential for diverse chemical modifications make it a valuable compound in scientific research and pharmaceutical development.

Biological Activity

Ethyl 2-({[1,6-di(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole ring and a pyrazolo[3,4-b]pyridine moiety, contributing to its unique biological properties. The molecular formula is C₁₈H₂₄N₄O₃S, with a molecular weight of approximately 461.57 g/mol. The structural complexity allows for diverse interactions with biological targets.

Research indicates that the compound may exert its biological effects through several mechanisms:

  • Kinase Inhibition : The pyrazolo[3,4-b]pyridine component is known to inhibit various kinases, which play crucial roles in cellular signaling pathways. For instance, studies have shown that related compounds can effectively inhibit CHK1 and CHK2 kinases involved in cell cycle regulation and DNA damage response .
  • Antimicrobial Activity : The thiazole ring is associated with antimicrobial properties. Compounds containing thiazole derivatives have demonstrated activity against a range of pathogens .
  • Anticancer Potential : Given its structural features, the compound is being investigated for anticancer properties. The dual functionality from both the thiazole and pyrazolo components may provide synergistic effects that enhance its efficacy against cancer cells .

Table 1: Summary of Biological Activities

Activity TypeMechanism/TargetReference
Kinase InhibitionCHK1 and CHK2
AntimicrobialVarious bacterial strains
AnticancerCell cycle regulation

Case Study: Kinase Inhibition

In a study examining the inhibitory effects on CHK1 and CHK2 kinases, this compound was shown to bind effectively to the ATP-binding site of these kinases. This interaction was characterized using surface plasmon resonance techniques which indicated a significant binding affinity comparable to established inhibitors like staurosporine .

Case Study: Antimicrobial Activity

Another study focused on the antimicrobial properties of thiazole derivatives demonstrated that compounds similar to this compound exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria. This suggests potential applications in treating infections caused by resistant strains .

Future Directions

The ongoing research into this compound highlights its promise as a therapeutic agent. Future studies are likely to focus on:

  • Optimization of Structure : Modifying the existing structure to enhance potency and selectivity towards specific targets.
  • In Vivo Studies : Conducting comprehensive animal studies to evaluate the pharmacokinetics and therapeutic efficacy in disease models.

Properties

Molecular Formula

C20H25N5O3S

Molecular Weight

415.5 g/mol

IUPAC Name

ethyl 2-[[1,6-di(propan-2-yl)pyrazolo[3,4-b]pyridine-4-carbonyl]amino]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C20H25N5O3S/c1-7-28-19(27)16-12(6)22-20(29-16)24-18(26)13-8-15(10(2)3)23-17-14(13)9-21-25(17)11(4)5/h8-11H,7H2,1-6H3,(H,22,24,26)

InChI Key

SKXLESISSACFEN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC(=NC3=C2C=NN3C(C)C)C(C)C)C

Origin of Product

United States

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